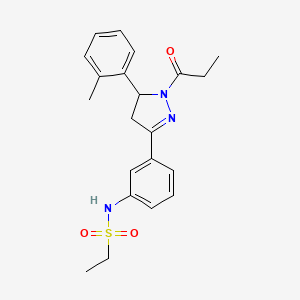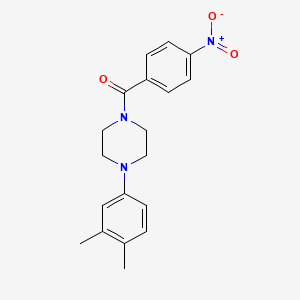
4,4,4-Trifluorobutane-1,3-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluorobutane-1,3-diamine dihydrochloride is a useful research compound. Its molecular formula is C4H11Cl2F3N2 and its molecular weight is 215.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Luminescence Probes in Serum Detection
- Selective Bilirubin Detection : Europium(III) complexes, including ones derived from compounds similar to 4,4,4-Trifluorobutane-1,3-diamine dihydrochloride, have been employed as luminescence probes for detecting total bilirubin in serum. This method is advantageous due to its sensitivity and reliability, making it a potential candidate for routine serum assessments (Yang et al., 2018).
Biochemical and Enzymatic Studies
- Inhibitors of Ornithine Decarboxylase : Derivatives of 4,4,4-Trifluorobutane-1,3-diamine, like α-monofluoromethyl and α-difluoromethyl putrescine, have been studied as inhibitors of ornithine decarboxylase. Their in vitro and in vivo biochemical properties suggest potential therapeutic applications (Danzin et al., 1982).
Chemistry and Material Science
- Synthesis of Antimicrobial Agents : Compounds synthesized from 4,4,4-Trifluorobutane-1,3-diamine have shown moderate to significant antibacterial and antifungal activities, particularly against Gram-positive bacteria and certain fungal strains (Aggarwal et al., 2013).
- Synthesis of Fluorinated Pyrazole Derivatives : The compound has been used in the regioselective synthesis of fluorinated pyrazole derivatives. These derivatives have potential applications in various fields of chemistry and material science (Song & Zhu, 2001).
- Photophysical Properties in Advanced Photonics : A tetrakis β-diketone ligand related to 4,4,4-Trifluorobutane-1,3-diamine has been used in photonic applications, showing potential in advanced materials science (Biju et al., 2013).
Mecanismo De Acción
Target of Action
The primary targets of 4,4,4-Trifluorobutane-1,3-diamine dihydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
As with the target of action, ongoing research is expected to shed light on how this compound interacts with its targets and the resulting changes that occur .
Biochemical Pathways
Future research will likely provide insights into the pathways this compound affects and the downstream effects of these interactions .
Pharmacokinetics
These properties will have a significant impact on the bioavailability of the compound, influencing its efficacy and potential uses .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. As research progresses, we will gain a better understanding of these effects and how they contribute to the compound’s overall activity .
Propiedades
IUPAC Name |
4,4,4-trifluorobutane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F3N2.2ClH/c5-4(6,7)3(9)1-2-8;;/h3H,1-2,8-9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUUYDNVHPDETI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(F)(F)F)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311316-33-2 |
Source


|
| Record name | 4,4,4-trifluorobutane-1,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2372130.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2372133.png)
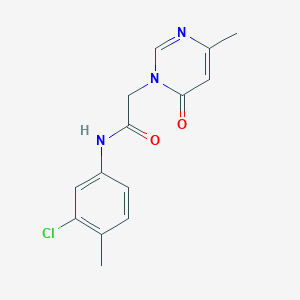
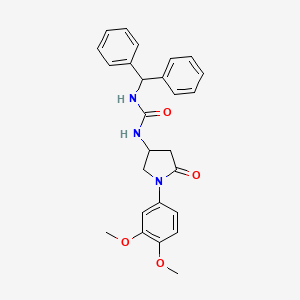
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2372138.png)
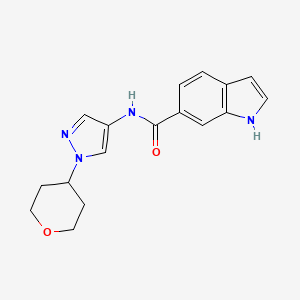
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2372141.png)

![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2372143.png)
![6,6-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2372145.png)
![1'-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2372147.png)
